Cas no 1804641-58-4 (3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid is a fluorinated pyridine derivative with a unique structural profile, combining difluoromethyl, iodo, and trifluoromethoxy substituents. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of electron-withdrawing groups enhances its reactivity in cross-coupling reactions, while the acetic acid moiety allows for further functionalization. Its stability under various conditions and compatibility with diverse synthetic pathways make it a valuable building block for developing pharmaceuticals or crop protection agents. The compound's distinct substitution pattern offers opportunities for structure-activity relationship studies in drug discovery.
3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid structure
1804641-58-4 structure
Product Name:3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid
CAS No:1804641-58-4
MF:C9H5F5INO3
MW:397.037392377853
CID:4839625
Update Time:2025-06-20

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid
    • Inchi: 1S/C9H5F5INO3/c10-8(11)7-3(1-6(17)18)16-5(15)2-4(7)19-9(12,13)14/h2,8H,1H2,(H,17,18)
    • InChI Key: FCYMLMXCWTZDPM-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C(F)F)C(CC(=O)O)=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 328
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.4

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029086531-1g
3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid
1804641-58-4 97%
1g
$1,504.90 2022-04-02

Additional information on 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid

Introduction to 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1804641-58-4)

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1804641-58-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in medicinal chemistry. The presence of multiple fluorinated substituents, including a difluoromethyl group and a trifluoromethoxy group, alongside an iodo substituent and a carboxylic acid moiety, endows this molecule with unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The structural features of 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid contribute to its potential applications in the development of novel therapeutic agents. The difluoromethyl group is particularly noteworthy, as it is often incorporated into drug molecules to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. Similarly, the trifluoromethoxy group is known for its ability to increase lipophilicity and binding interactions with biological targets. The iodo substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in the construction of complex molecular architectures.

In recent years, there has been growing interest in the development of fluorinated pyridines as key scaffolds in drug discovery. Pyridine derivatives have been extensively studied for their role in inhibiting enzymes, targeting receptors, and modulating signaling pathways. Among these derivatives, compounds featuring multiple fluorinated groups exhibit enhanced biological activity due to the electron-withdrawing effects of fluorine atoms, which can fine-tune the electronic properties of the molecule. This has led to the exploration of 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid as a precursor in the synthesis of potential inhibitors for various therapeutic targets.

One of the most compelling aspects of this compound is its versatility in synthetic applications. The combination of an iodine atom and a carboxylic acid group allows for multiple routes of functionalization. For instance, the carboxylic acid can be converted into esters, amides, or acyl chlorides, while the iodine can be displaced by nucleophiles in cross-coupling reactions. These transformations make 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid a valuable building block for constructing more complex molecules with tailored biological properties.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of small-molecule drugs. For example, fluoro-pyridines have been incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory drugs due to their ability to improve pharmacological properties such as solubility, bioavailability, and target specificity. The structural motif present in 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid aligns well with these trends, making it a promising candidate for further exploration.

The synthesis of 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid involves multi-step organic transformations that highlight modern synthetic methodologies. The introduction of fluorinated groups typically requires specialized reagents and conditions to ensure high yield and purity. Techniques such as halogenation reactions, nucleophilic substitution, and protecting group strategies are often employed to achieve the desired molecular structure. The complexity of these synthetic routes underscores the compound's significance as a key intermediate in advanced chemical synthesis.

In addition to its pharmaceutical applications, 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid has potential uses in agrochemical research. Fluoro-pyridines are known to exhibit herbicidal, pesticidal, and fungicidal properties when incorporated into crop protection agents. The unique combination of substituents in this compound may confer novel biological activities that could be exploited for developing next-generation agrochemicals.

The growing demand for high-quality intermediates like 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid has led to advancements in production methodologies aimed at improving scalability and cost-efficiency. Continuous flow chemistry and green chemistry principles are being increasingly adopted to streamline synthetic processes while minimizing waste and energy consumption. These innovations are crucial for ensuring that such valuable compounds remain accessible for research and development purposes.

The future prospects for 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid are bright given its structural versatility and potential applications across multiple domains. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is likely to play an integral role in the discovery and development of innovative chemical entities.

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